1-Cyclohexyl-4-(4-nitrophenyl)piperazine
Description
1-Cyclohexyl-4-(4-nitrophenyl)piperazine is a synthetic piperazine derivative characterized by a cyclohexyl group at the 1-position and a 4-nitrophenyl substituent at the 4-position of the piperazine ring.
Properties
IUPAC Name |
1-cyclohexyl-4-(4-nitrophenyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c20-19(21)16-8-6-15(7-9-16)18-12-10-17(11-13-18)14-4-2-1-3-5-14/h6-9,14H,1-5,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSXXRSTZDEWBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Differences :
- MT-45 features a 1,2-diphenylethyl group at the 4-position instead of a 4-nitrophenyl group.
- The diphenylethyl substituent enhances lipophilicity and opioid receptor affinity, whereas the nitro group in 1-cyclohexyl-4-(4-nitrophenyl)piperazine may favor interactions with enzymes or other non-opioid targets.
Pharmacological Activity :
Metabolism :
- MT-45 undergoes phase I/II metabolism, producing hydroxylated, glucuronidated, and sulfated metabolites . Fluorinated analogs (e.g., 2F-MT-45) show similar metabolic pathways but altered clearance rates .
- No metabolic data are available for this compound, though nitro groups are often metabolized to reactive intermediates (e.g., nitroso or hydroxylamine derivatives).
PB28 (1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine)
Structural Differences :
Pharmacological Activity :
- PB28 is a σ2 receptor ligand with applications in cancer imaging and therapy. Fluorescent derivatives of PB28 are used to study tumor cell uptake .
- Contrast : The nitrophenyl analog lacks σ receptor affinity but may target enzymes like tyrosinase or kinases due to its nitroaryl moiety .
Nitrophenylpiperazine Derivatives (e.g., 4a–m)
Structural Similarities :
- Derivatives such as 1-(4-nitrophenyl)piperazine share the nitroaryl group but lack the cyclohexyl substituent.
Pharmacological Activity :
- In tyrosinase inhibition assays, derivatives like 4m (IC₅₀ = 2.3 µM) outperform reference inhibitors like kojic acid (IC₅₀ = 16.7 µM) .
- Anticancer derivatives (e.g., OMS1–OMS13 ) coupled with benzhydryl or sulfonamide groups show cytotoxicity against liver, breast, and colon cancer cell lines (IC₅₀ < 10 µM) .
Structural-Activity Relationship (SAR) Analysis
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